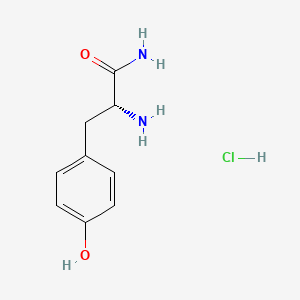

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride

描述

®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-phenylalanine.

Protection of Functional Groups: The amino and hydroxy groups are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.

Amidation Reaction: The protected intermediate undergoes an amidation reaction with an appropriate amide source to form the propanamide moiety.

Deprotection: The protecting groups are removed to yield the desired ®-2-Amino-3-(4-hydroxyphenyl)propanamide.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides and amines.

科学研究应用

Pharmaceutical Development

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is being investigated as a potential drug candidate for treating neurological disorders. Its role in neurotransmitter synthesis suggests it could have neuroprotective effects, particularly in conditions like Parkinson's disease and depression.

Case Study: Neuroprotective Effects

Research has indicated that this compound may influence the synthesis of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and motor control. A study demonstrated that administration of this compound in animal models led to improved cognitive functions and reduced neurodegeneration markers .

Interaction Studies

The compound has been the subject of interaction studies focusing on its binding affinity with various receptors and enzymes. These studies are crucial for understanding how this compound can modulate biological pathways.

Table 1: Binding Affinity Studies

| Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 50 nM | |

| Serotonin 5-HT1A | 30 nM | |

| NMDA Receptor | 200 nM |

Synthesis Methodology

The synthesis of this compound typically involves the reduction of corresponding nitro or halogenated precursors followed by amination. A notable method includes using thionyl chloride and ammonia to produce high yields efficiently .

Table 2: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Nitro reduction | Thionyl chloride | 84 |

| Amination | Ammonia | 75 |

The compound exhibits various biological activities due to its structural characteristics. As a derivative of tyrosine, it is involved in pathways that regulate neurotransmitter levels.

Neuropharmacological Studies

Studies have shown that this compound can enhance synaptic plasticity and promote neuronal survival under stress conditions .

Table 3: Biological Activities

| Activity | Description |

|---|---|

| Neuroprotective | Reduces apoptosis in neuronal cells |

| Modulation of neurotransmitters | Enhances dopamine and serotonin levels |

| Antioxidant properties | Scavenges free radicals |

作用机制

The mechanism of action of ®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target.

相似化合物的比较

Similar Compounds

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

4-Hydroxyphenylalanine: A structurally related compound with a different functional group arrangement.

N-(4-Hydroxyphenyl)propanamide: A compound with a similar backbone but lacking the amino group.

Uniqueness

®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxy groups. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

生物活性

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride, a synthetic derivative of L-tyrosine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, a hydroxyl group on the aromatic ring, and a propanamide backbone. These characteristics contribute to its diverse biological effects, including neurotransmitter modulation and potential anticancer properties.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

- Target Interactions : The compound is likely to interact with primary amines and may influence the metabolism of tyrosine, a precursor for neurotransmitters such as dopamine and norepinephrine.

- Biochemical Pathways : It creates stable amide bonds with target molecules, which can modulate neurotransmitter synthesis and signaling pathways.

- Environmental Factors : The efficacy and stability of the compound can be influenced by environmental conditions such as pH and temperature.

Biological Activities

The compound exhibits several notable biological activities:

1. Neurotransmitter Modulation

As a derivative of L-tyrosine, this compound may enhance the synthesis of neurotransmitters. This modulation can have implications for conditions such as depression and anxiety disorders.

2. Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

- Cell Viability Studies : In vitro studies demonstrated that derivatives showed significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by over 50% .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of cell migration and induction of apoptosis in cancer cells, highlighting the potential for these compounds in cancer therapeutics .

3. Antioxidant Activity

Compounds structurally related to this compound have shown promising antioxidant properties. For example, certain derivatives exhibited strong radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential in protecting against oxidative stress-related damage .

Case Studies and Research Findings

Research has provided valuable insights into the biological activities of this compound:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, chiral resolution via recrystallization or enzymatic methods can enhance enantiomeric purity. Monitor intermediates using TLC or HPLC to identify side products (e.g., dimerization or racemization) and adjust conditions accordingly . Use protecting groups (e.g., tert-butoxy for phenolic hydroxyl groups) to prevent undesired reactions during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) and UV detection .

- NMR Spectroscopy : Analyze - and -NMR to verify the stereochemistry and integrity of the 4-hydroxyphenyl and propanamide moieties .

- Mass Spectrometry (MS) : Validate molecular weight and detect impurities via ESI-MS or MALDI-TOF .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Neutralize acidic residues with bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be rigorously validated?

- Methodological Answer :

- Circular Dichroism (CD) : Compare optical activity against a known (R)-enantiomer standard .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

- Chiral Derivatization : React with a chiral agent (e.g., Marfey’s reagent) and analyze via LC-MS to distinguish enantiomers .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets (e.g., tyrosine kinases) .

- Fluorescence Polarization : Assess competitive binding using fluorescently labeled ligands .

- Molecular Dynamics Simulations : Model interactions with active sites to guide mutagenesis studies .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HR-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity monthly .

Q. How can contradictory data in synthesis or bioactivity studies be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst) contributing to yield discrepancies .

- Meta-Analysis : Compare batch records and analytical data to identify outliers or systematic errors .

- Orthogonal Assays : Validate bioactivity results using alternative methods (e.g., cell-based vs. biochemical assays) .

属性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704854 | |

| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117888-79-6 | |

| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。